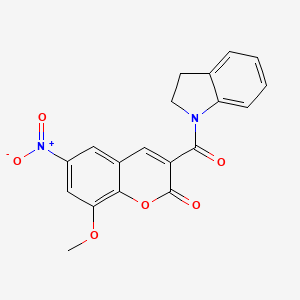
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one, also known as CTK7A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTK7A belongs to the class of chromene derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one involves the modulation of various cellular processes, including apoptosis, cell cycle progression, and inflammation. 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been shown to inhibit the activity of certain enzymes and signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway, which are involved in the regulation of these cellular processes.
Biochemical and Physiological Effects:
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been shown to have various biochemical and physiological effects on the body, including the inhibition of cancer cell proliferation, the induction of apoptosis, the suppression of inflammation, and the reduction of oxidative stress. These effects are mediated through the modulation of various cellular processes, as discussed earlier.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one in lab experiments include its synthetic availability, its well-defined chemical structure, and its potential therapeutic applications in various diseases. However, the limitations of using 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one in lab experiments include its low solubility in water, its potential toxicity at high concentrations, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one and to identify its molecular targets.
Méthodes De Synthèse
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one can be synthesized using a multistep reaction process that involves the condensation of 2-nitrophenylacetic acid with 3-indolecarboxaldehyde, followed by the cyclization of the resulting intermediate with 8-methoxy-4-methylcoumarin under basic conditions. The final product is obtained through the reduction of the nitro group using palladium on carbon.
Applications De Recherche Scientifique
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been shown to exhibit anti-proliferative and apoptosis-inducing effects on cancer cells by inhibiting the activity of certain enzymes and signaling pathways. In inflammation research, 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-8-methoxy-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c1-26-16-10-13(21(24)25)8-12-9-14(19(23)27-17(12)16)18(22)20-7-6-11-4-2-3-5-15(11)20/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAAYNOPVDLDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydroindole-1-carbonyl)-8-methoxy-6-nitrochromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)
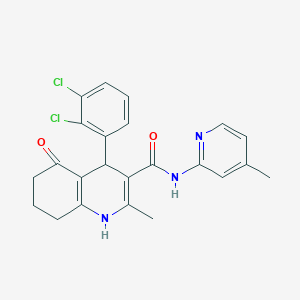
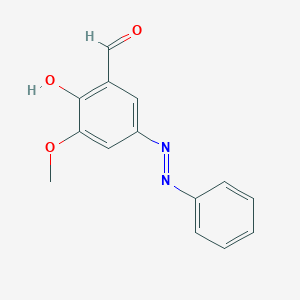
![N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide](/img/structure/B4970764.png)
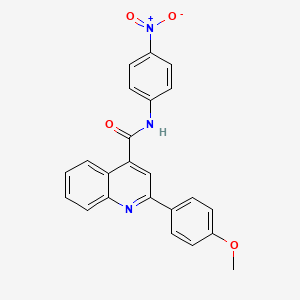
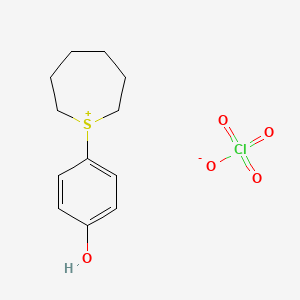
![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
![3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)
![2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4970811.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4970819.png)
![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B4970823.png)
![N-cyclopropyl-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4970825.png)
